molecular formula C10H14N2O2 B2379192 N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide CAS No. 2411230-27-6

N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide

Cat. No. B2379192
CAS RN: 2411230-27-6
M. Wt: 194.234
InChI Key: BLSOKQXPBJGICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA is a selective agonist for the A1 adenosine receptor, a G protein-coupled receptor that plays a crucial role in regulating various physiological processes.

Mechanism of Action

N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide is a selective agonist for the A1 adenosine receptor, a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the A1 adenosine receptor leads to a decrease in cAMP levels, which in turn leads to a decrease in intracellular calcium levels. This decrease in intracellular calcium levels leads to a decrease in neurotransmitter release and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of glutamate release, the inhibition of inflammation, and the reduction of oxidative stress. This compound has also been shown to have cardioprotective effects, including the reduction of myocardial infarct size and the improvement of cardiac function.

Advantages and Limitations for Lab Experiments

N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide has several advantages for use in lab experiments, including its high selectivity for the A1 adenosine receptor and its ability to cross the blood-brain barrier. However, this compound also has several limitations, including its short half-life and its potential for off-target effects.

Future Directions

There are several potential future directions for N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide research, including the development of more potent and selective A1 adenosine receptor agonists, the investigation of the role of this compound in neurodegenerative diseases, and the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide can be synthesized using a variety of methods, including the Staudinger reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. The Staudinger reaction involves the reaction of azide with a carbonyl compound in the presence of a phosphine catalyst. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with a phosphonate ester to form an alkene. The most commonly used method for synthesizing this compound is the Horner-Wadsworth-Emmons reaction.

Scientific Research Applications

N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications, including its use as a neuroprotective agent, an anti-inflammatory agent, and a cardioprotective agent. This compound has also been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and ischemic heart disease.

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-9(13)11-8-5-12(6-8)10(14)7-3-4-7/h2,7-8H,1,3-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSOKQXPBJGICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CN(C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.